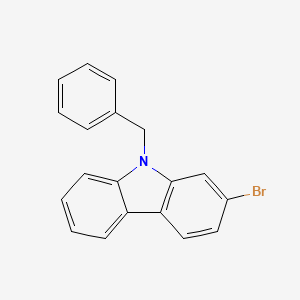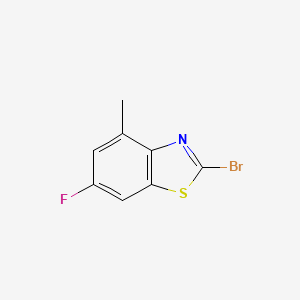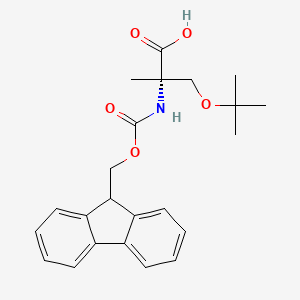![molecular formula C8H8BrN3O B1449014 5-Bromo-7-methoxy-1-methyl-1H-pyrazolo[4,3-b]pyridine CAS No. 1956369-60-0](/img/structure/B1449014.png)
5-Bromo-7-methoxy-1-methyl-1H-pyrazolo[4,3-b]pyridine
Overview
Description
5-Bromo-7-methoxy-1-methyl-1H-pyrazolo[4,3-b]pyridine is a useful research compound. Its molecular formula is C8H8BrN3O and its molecular weight is 242.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 5-Bromo-7-methoxy-1-methyl-1H-pyrazolo[4,3-b]pyridine is Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer .
Mode of Action
this compound interacts with its targets, the TRKs, by inhibiting their activities . Once activated, the intramembrane kinase domain of TRKs is phosphorylated . This compound can inhibit this phosphorylation, thereby preventing the activation of TRKs .
Biochemical Pathways
The activation of TRKs triggers downstream signal transduction pathways, including Ras/Erk, PLC-γ, and PI3K/Akt . These pathways are associated with the proliferation, differentiation, and survival of cells . By inhibiting TRKs, this compound can affect these pathways and their downstream effects .
Pharmacokinetics
The compound this compound has good plasma stability . It also has low inhibitory activity to a panel of cytochrome P450 isoforms except CYP2C9 . These properties can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability .
Result of Action
The result of the action of this compound is the inhibition of the proliferation of certain cell lines . For example, it has been shown to inhibit the proliferation of the Km-12 cell line with an IC 50 value of 0.304 μM .
Biochemical Analysis
Biochemical Properties
5-Bromo-7-methoxy-1-methyl-1H-pyrazolo[4,3-b]pyridine plays a crucial role in biochemical reactions, particularly as an inhibitor of tropomyosin receptor kinases (TRKs). TRKs are a family of receptor tyrosine kinases involved in the proliferation, differentiation, and survival of cells. The compound interacts with the kinase domain of TRKA, TRKB, and TRKC, inhibiting their activity and subsequently affecting downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt . These interactions are essential for its potential use in cancer therapy, as continuous activation and overexpression of TRKs are associated with various cancers, including colorectal cancer, non-small cell lung cancer, glioblastoma, and head and neck squamous cell carcinoma .
Cellular Effects
The effects of this compound on cellular processes are profound. By inhibiting TRKs, the compound can reduce cell proliferation and induce apoptosis in cancer cells. Studies have shown that it effectively inhibits the proliferation of the Km-12 cell line and exhibits selectivity for the MCF-7 and HUVEC cell lines . Additionally, the compound influences cell signaling pathways, gene expression, and cellular metabolism, leading to altered cellular functions and reduced tumor growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the ATP-binding pocket of TRKs, thereby inhibiting their kinase activity . This inhibition prevents the phosphorylation of the kinase domain and the subsequent activation of downstream signaling pathways. The compound’s ability to selectively bind to TRKs and inhibit their activity makes it a promising candidate for targeted cancer therapy .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates good plasma stability and low inhibitory activity against a panel of cytochrome P450 isoforms, except for CYP2C9 . Long-term studies have shown that the compound maintains its inhibitory effects on TRKs and continues to reduce cell proliferation and induce apoptosis in cancer cells
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits TRK activity and reduces tumor growth without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential off-target interactions and disruption of normal cellular functions . Determining the optimal dosage is crucial for maximizing therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound’s metabolism primarily involves cytochrome P450 enzymes, with CYP2C9 playing a significant role . These interactions can affect metabolic flux and alter metabolite levels, influencing the compound’s overall efficacy and safety profile .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its inhibitory effects on TRKs .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it can interact with TRKs and other biomolecules . Targeting signals and post-translational modifications may play a role in its localization, ensuring that it reaches the appropriate sites to exert its therapeutic effects .
Properties
IUPAC Name |
5-bromo-7-methoxy-1-methylpyrazolo[4,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3O/c1-12-8-5(4-10-12)11-7(9)3-6(8)13-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJHPHRGDUDZGIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)N=C(C=C2OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


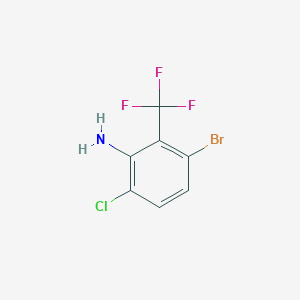
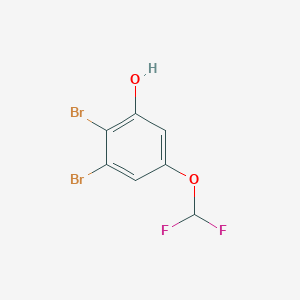
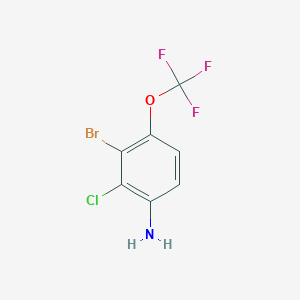
![(2S)-1-[(2S)-2-acetamido-6-aminohexanoyl]-N-[(2R)-1-amino-3-methyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B1448937.png)
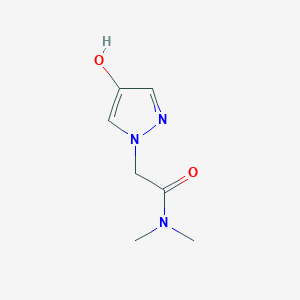
![1-[3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl]propylamine hydrochloride](/img/structure/B1448942.png)
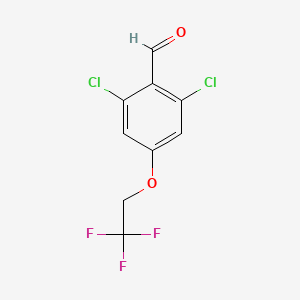
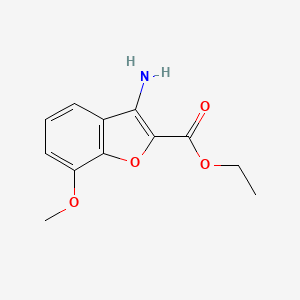

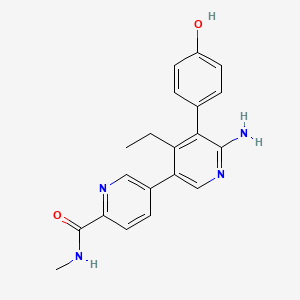
![[(4-Bromo-3,3-dimethylbutoxy)methyl]benzene](/img/structure/B1448949.png)
